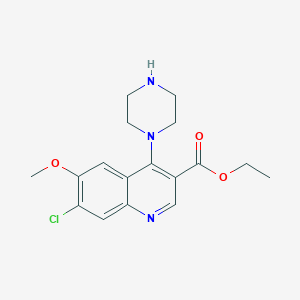

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group, a methoxy group, and a piperazine ring, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of Substituents: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methoxylation can be done using methanol in the presence of a base.

Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions. This can be done by reacting the quinoline derivative with piperazine in the presence of a suitable solvent like ethanol.

Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the quinoline with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dechlorinated quinoline derivatives.

Substitution: Various piperazine-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-microbial and anti-cancer properties.

Biological Studies: The compound is used to study the interactions of quinoline derivatives with biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms of action of quinoline-based drugs.

Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate involves its interaction with various molecular targets:

DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication.

Receptor Binding: The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Chloroquine: A well-known anti-malarial drug with a similar quinoline core.

Quinacrine: Another anti-malarial drug with structural similarities.

Piperaquine: A quinoline derivative used in combination therapies for malaria.

Uniqueness

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. Its methoxy and piperazine groups enhance its solubility and bioavailability, making it a valuable compound for drug development.

Biological Activity

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic compound that belongs to the quinoline family, which has garnered attention due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Chemical Formula: C₁₄H₁₅ClN₂O₃

- Molecular Weight: 294.73 g/mol

- CAS Number: 1315376-32-9

This structure includes a quinoline core, which is known for various biological activities, including antibacterial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. For instance:

- Antibacterial Activity: Studies have shown that quinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's piperazine moiety may enhance its interaction with bacterial targets, potentially leading to increased potency against resistant strains .

Anticancer Properties

The anticancer potential of quinoline derivatives is well-documented. This compound has demonstrated:

- Inhibition of Tumor Cell Growth: In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, similar to other quinolone derivatives .

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition: Like other quinolines, this compound may inhibit topoisomerases, enzymes crucial for DNA replication and transcription.

- DNA Intercalation: The planar structure of the quinoline ring allows for intercalation between DNA bases, disrupting normal DNA function.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that quinoline compounds can induce oxidative stress in cells, leading to cytotoxic effects in cancer cells .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

Conclusion from Research

The cumulative evidence suggests that this compound possesses notable antimicrobial and anticancer properties, making it a promising candidate for further pharmacological development.

Future Directions

Further research is necessary to explore:

- In Vivo Studies: Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure to enhance potency and reduce toxicity.

- Clinical Trials: Evaluating safety and efficacy in humans for potential therapeutic applications.

Properties

Molecular Formula |

C17H20ClN3O3 |

|---|---|

Molecular Weight |

349.8 g/mol |

IUPAC Name |

ethyl 7-chloro-6-methoxy-4-piperazin-1-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C17H20ClN3O3/c1-3-24-17(22)12-10-20-14-9-13(18)15(23-2)8-11(14)16(12)21-6-4-19-5-7-21/h8-10,19H,3-7H2,1-2H3 |

InChI Key |

XEPYRELVJANWAL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)N3CCNCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.